molecular formula C13H13F6NO2 B5874229 (2,3,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

(2,3,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Cat. No.: B5874229
M. Wt: 329.24 g/mol
InChI Key: XOHJHXRNJJUENO-UHFFFAOYSA-N
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Description

(2,3,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is an organic compound that features a carbamate functional group This compound is characterized by the presence of a trimethylphenyl group and a hexafluoropropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of 2,3,6-trimethylphenol with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a suitable carbamoylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2,3,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,3,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in selective reactions, making it valuable for the synthesis of complex molecules.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2,3,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The hexafluoropropan-2-yl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    (2,3,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate: This compound is unique due to the presence of both trimethylphenyl and hexafluoropropan-2-yl groups.

    (2,3,6-trimethylphenyl) N-(1,1,1-trifluoro-2-propyl)carbamate: Similar structure but with fewer fluorine atoms, affecting its reactivity and stability.

    (2,3,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoro-2-propyl)urea: Contains a urea group instead of a carbamate, leading to different chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a highly fluorinated group with a trimethylphenyl moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2,3,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F6NO2/c1-6-4-5-7(2)9(8(6)3)22-11(21)20-10(12(14,15)16)13(17,18)19/h4-5,10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHJHXRNJJUENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC(=O)NC(C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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